Tetrazole Bioisostere Advantage: pKa Comparison vs. Carboxylic Acid
The 2H-tetrazol-5-yl group in N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide functions as a carboxylic acid bioisostere. Its acid dissociation constant (pKa) is in the range of 4.5 to 4.9, which is very similar to that of a carboxylic acid (pKa ~4.2-4.4) . This allows the tetrazole to mimic the ionization state and key hydrogen-bonding interactions of a carboxylate group at physiological pH, while offering a significant advantage in metabolic stability due to the resistance of the heterocyclic ring to common metabolic pathways like glucuronidation .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2H-Tetrazol-5-yl group pKa ~4.5 - 4.9 |
| Comparator Or Baseline | Carboxylic Acid group pKa ~4.2 - 4.4 |
| Quantified Difference | ΔpKa ≈ 0.1 - 0.7 (similar acidity range) |
| Conditions | Aqueous solution, standard pKa measurement conditions. |
Why This Matters
This ensures that the target compound can effectively engage biological targets that recognize a carboxylate, a feature critical for target validation and lead optimization studies.
